2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine
Description
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine is a heterocyclic compound featuring a pyrazine core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethanamine (-CH₂CH₂NH₂) moiety at position 2. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, confers electron-deficient characteristics, while the -CF₃ group enhances lipophilicity and metabolic stability. The primary amine in ethanamine facilitates salt formation, improving solubility for pharmaceutical applications.
For instance, palladium-catalyzed cross-coupling (e.g., using zinc dicyanide and bromopyrazine precursors) could introduce functional groups to the pyrazine ring . Such strategies are widely employed in constructing trifluoromethyl-substituted heterocycles.
Properties
CAS No. |
1196154-44-5 |
|---|---|
Molecular Formula |
C7H8F3N3 |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)pyrazin-2-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-4-12-5(1-2-11)3-13-6/h3-4H,1-2,11H2 |
InChI Key |
LCNNQWVWQHEMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
This compound () features a fused triazole-pyrazine system. However, the fused structure increases ring strain, which may reduce synthetic accessibility .
5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile
Synthesized via palladium-catalyzed coupling (), this derivative replaces ethanamine with an aromatic aniline group and a cyano (-CN) substituent. The aromatic amine’s reduced basicity (vs. aliphatic ethanamine) could limit solubility in physiological conditions, while the cyano group offers a handle for further derivatization .
2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine Hydrochloride
The oxadiazole spacer in this compound () acts as a bioisostere for ester or amide groups, improving metabolic stability. The hydrochloride salt enhances aqueous solubility (~227.65 g/mol), a critical factor for bioavailability .
Table 1: Structural Comparison of Pyrazine Derivatives
Pyridine-Based Ethanamine Derivatives
(S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
This pyridine derivative () substitutes pyrazine with a pyridine ring, reducing electron deficiency. The chiral center at the ethanamine moiety enables enantioselective interactions, a property absent in the achiral target compound .
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine Dihydrochloride
The dihydrochloride salt form () highlights the importance of salt formation in modulating solubility. Pyridine’s lower nitrogen content compared to pyrazine may reduce binding affinity to electron-rich biological targets .
Table 2: Pyridine and Other Heterocycle Derivatives
Other Heterocyclic Ethanamine Derivatives
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
This pyrimidine derivative () incorporates a thietan ring, introducing sulfur and ring strain. Such structural features may enhance reactivity but pose challenges in metabolic stability .
2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
The dihydrochloride salt underscores strategies to optimize solubility for drug delivery .
Key Research Findings
- Electronic Effects : Pyrazine’s electron-deficient nature enhances interactions with electron-rich targets compared to pyridine derivatives. The -CF₃ group further withdraws electrons, fine-tuning binding properties .
- Solubility : Hydrochloride salts in analogs (e.g., ) demonstrate the importance of salt formation for bioavailability. The target compound’s primary amine is amenable to similar modifications .
- Metabolic Stability : -CF₃ and heterocyclic linkers (e.g., oxadiazole in ) resist oxidative degradation, suggesting advantageous pharmacokinetics for the target compound .
- Synthetic Strategies : Palladium-catalyzed cross-coupling () remains a versatile approach for functionalizing pyrazine cores, applicable to the target’s synthesis .
Preparation Methods
Chloropyrazine as a Precursor
A common approach involves 2-chloro-5-(trifluoromethyl)pyrazine as the starting material. In this method, the chlorine atom at the 2-position undergoes nucleophilic displacement with a protected ethanamine derivative. For example, potassium phthalimide serves as an ammonia surrogate, enabling the formation of a phthalimido intermediate. Subsequent hydrolysis with hydrazine or acid yields the free amine.
Reaction Conditions :
Bromopyrazine Derivatives
Bromopyrazines offer enhanced reactivity due to the weaker C-Br bond. A patent by WO2018008042A1 describes the use of isopropylamine with bromopyrazines under similar conditions, achieving >80% conversion. Adapting this protocol, 2-bromo-5-(trifluoromethyl)pyrazine could react with ethylamine or its protected analogs in the presence of a palladium catalyst, though this remains speculative without direct experimental data.
Reductive Amination of Pyrazinyl Ketones
Ketone Intermediate Synthesis
The pyrazine ring is functionalized with a ketone group at the 2-position via Friedel-Crafts acylation or coupling reactions. For instance, 2-acetyl-5-(trifluoromethyl)pyrazine is treated with ammonia and hydrogen gas under pressure, facilitating reductive amination to yield the ethanamine derivative.
Optimization Parameters :
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Raney nickel.
- Temperature : 50–70°C in methanol or ethanol.
- Challenges : Over-reduction to secondary amines necessitates careful stoichiometric control.
Gabriel Synthesis for Primary Amine Formation
Phthalimide Protection Strategy
The Gabriel method avoids direct handling of ammonia by employing phthalimide potassium salt . 2-(5-(Trifluoromethyl)pyrazin-2-yl)ethyl bromide reacts with phthalimide in DMF, followed by hydrazinolysis to release the primary amine. This route is advantageous for scalability, with reported yields of 70–85% in analogous systems.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization from n-heptane.
Buchwald-Hartwig Amination for Palladium-Catalyzed Coupling
Cross-Coupling with Ammonia Equivalents
Palladium-catalyzed amination offers a modern alternative. A procedure from RSC Medicinal Chemistry outlines the use of Pd2(dba)3 and XantPhos to couple aryl halides with amines. Adapting this, 2-chloro-5-(trifluoromethyl)pyrazine could react with tert-butyl carbamate (Boc-protected amine), followed by deprotection with trifluoroacetic acid.
Key Advantages :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Pros/Cons |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-5-(CF3)pyrazine | Phthalimide, K2CO3 | 60–75 | Simple; requires protection/deprotection |
| Reductive Amination | 2-Acetyl-5-(CF3)pyrazine | NaBH3CN, NH3 | 50–65 | Risk of over-reduction |
| Gabriel Synthesis | 2-Bromoethylpyrazine | Phthalimide, Hydrazine | 70–85 | Scalable; high purity |
| Buchwald-Hartwig | 2-Chloro-5-(CF3)pyrazine | Pd2(dba)3, XantPhos | 65–80 | High cost; specialized conditions |
Challenges and Optimization Strategies
Steric and Electronic Effects
The electron-withdrawing trifluoromethyl group deactivates the pyrazine ring, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2) for nucleophilic substitutions.
Purification and Crystallization
Crystalline forms of related pyrazine amines are obtained via solvent-antisolvent systems. For example, n-heptane induces crystallization by reducing solubility, as demonstrated in WO2018008042A1.
Green Chemistry Considerations
Microwave-assisted synthesis and aqueous-phase reactions could reduce reaction times and environmental impact, though data specific to this compound are lacking.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine, and how can reaction conditions be controlled to improve yield and purity?
- Methodology : Two primary approaches are documented:
- Reductive Amination : Reacting a ketone precursor (e.g., 1-(3-chloropyrazin-2-yl)ethanone) with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in ethanol under reflux (~50°C). This method achieves moderate yields (60–70%) and requires careful pH control to minimize side reactions .
- Catalytic Hydrogenation : Using palladium catalysts under hydrogen gas to reduce nitrile or imine intermediates. This approach is effective for enantioselective synthesis when chiral amines or catalysts are employed .
- Optimization Tips :
- Maintain inert atmospheres to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion.
Q. Which analytical techniques are most effective for confirming the structure and purity of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 222.08) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing using programs like SHELXL .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Electron-Withdrawing Effects : The CF₃ group deactivates the pyrazine ring, directing electrophilic substitutions to the 3-position. For example, reactions with Grignard reagents favor substitution at the less hindered site .
- Experimental Design :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor regioselectivity via LC-MS or kinetic studies .
Advanced Research Questions
Q. How can structural analogs of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine be designed to enhance biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Substitution Patterns : Introduce electron-donating groups (e.g., -OCH₃) at the 3-position to modulate lipophilicity and target binding .
- Chiral Modifications : Synthesize enantiomers using chiral auxiliaries (e.g., (R)- or (S)-BINOL) and evaluate their potency via IC₅₀ assays .
Q. What computational tools predict the binding interactions of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanamine with enzyme targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate interactions with active sites (e.g., kinases or GPCRs) using PyMOL for visualization .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity .
Q. How should researchers address contradictions in reported biological activities across studies?
- Root Causes :
- Purity Variability : Impurities ≥2% can skew bioassay results. Use preparative HPLC to isolate >99% pure batches .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter potency metrics. Standardize protocols using guidelines like MIAME .
- Resolution Workflow :
Re-synthesize the compound under controlled conditions.
Re-test activity in parallel assays with positive/negative controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
